

Application of Cefcapene Pivoxil Hydrochloride Hydrate in Pediatric Research

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Compound of Interest

Compound Name: Cefcapene Pivoxil Hydrochloride Hydrate

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene Pivoxil Hydrochloride Hydrate is an orally administered third-generation cephalosporin antibiotic.[1] It is a prodrug that is hydrolyzed to its active form, cefcapene, after absorption.[1] This document provides detailed application notes and protocols for the use of **Cefcapene Pivoxil Hydrochloride Hydrate** in pediatric research, with a focus on its clinical efficacy, pharmacokinetics, and safety profile in this population. Cefcapene exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[2][3] In Japan, it is approved for the treatment of a variety of pediatric infections, including skin and soft tissue infections, respiratory tract infections, urinary tract infections, and otolaryngological infections. [2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from pediatric studies involving **Cefcapene Pivoxil Hydrochloride Hydrate**.

Table 1: Clinical Efficacy in Pediatric Respiratory Tract Infections[4][5][6]

| Infection Type | Clinical Response Rate (%) |
|--------------------------------|----------------------------|
| Pharyngitis/Laryngopharyngitis | 100 |
| Acute Bronchitis | 84.6 |
| Tonsillitis | 100 |
| Pneumonia | 100 |
| Overall | 95.8 |

Table 2: Bacteriological Eradication Rates in Pediatric Respiratory Tract Infections[4][5][6]

| Pathogen | Eradication Rate (%) |
|--------------------------|----------------------|
| Haemophilus influenzae | 73.8 |
| Streptococcus pyogenes | 73.8 |
| Moraxella catarrhalis | 73.8 |
| Streptococcus pneumoniae | 73.8 |
| Overall | 73.8 |

Table 3: Pharmacokinetic Parameters (Simulated) in Pediatric Patients[4][5]

| Parameter | Value |
|---|----------------------------|
| Dosing Regimen | 3 mg/kg, three times daily |
| PK/PD Breakpoint (Time above MIC > 40%) | 0.27 µg/mL |

Table 4: Comparative Efficacy in Pediatric Group A Streptococcal Pharyngitis[7]

| Treatment Group (Duration) | Bacteriological Eradication Rate (%) | Clinical Cure Rate (%) | Relapse Rate (%) |
|-----------------------------|--------------------------------------|------------------------|------------------|
| Cefcapene Pivoxil (5 days) | 93.8 | 100 | 1.3 |
| Cefcapene Pivoxil (10 days) | 96.2 | 100 | 4.0 |
| Amoxicillin (10 days) | 91.7 | 100 | 2.9 |

Table 5: Incidence of Adverse Drug Reactions in a Comparative Study[8]

| Adverse Reaction | Cefcapene Pivoxil (%) | Cefdinir (%) |
|---------------------|-----------------------|--------------|
| Soft Stool/Diarrhea | 14-32 | 12-18 |

Experimental Protocols

Protocol 1: Assessment of Clinical Efficacy in Pediatric Respiratory Tract Infections

1. Study Design: A prospective, open-label, non-comparative study.
2. Patient Population:
 - Inclusion Criteria: Male and female pediatric patients (e.g., 6 months to 12 years of age) with a clinical diagnosis of a bacterial respiratory tract infection (e.g., pharyngitis, tonsillitis, acute bronchitis, pneumonia). Evidence of bacterial infection may be based on clinical signs and symptoms and, where appropriate, supported by laboratory tests (e.g., rapid antigen detection test for *Streptococcus pyogenes*).
 - Exclusion Criteria: Known hypersensitivity to cephalosporins, history of severe allergic reactions to other beta-lactam antibiotics, severe underlying disease, or concurrent use of other antibiotics.
3. Investigational Drug and Dosing:

- **Cefcapene Pivoxil Hydrochloride Hydrate** fine granules for pediatric use.
- Dosage: 3 mg (potency) per kilogram of body weight, administered orally three times a day after meals.^{[2][3]}

4. Efficacy Assessments:

- **Clinical Assessment:** Performed at baseline, during treatment, and at a follow-up visit. Clinical signs and symptoms (e.g., fever, cough, sore throat, tonsillar swelling/exudate) are scored on a standardized scale. Clinical cure is defined as the complete resolution of signs and symptoms of infection.
- **Bacteriological Assessment:** Nasopharyngeal or throat swabs are collected at baseline and at the end of treatment for culture and identification of the causative pathogen(s). Bacteriological eradication is defined as the absence of the baseline pathogen in the post-treatment culture.

5. Statistical Analysis:

- Clinical efficacy and bacteriological eradication rates are calculated as percentages with 95% confidence intervals.
- Subgroup analyses may be performed based on age, specific diagnosis, and causative pathogen.

Protocol 2: Pharmacokinetic Study in a Pediatric Population

1. Study Design: A single-dose, open-label pharmacokinetic study.

2. Patient Population:

- **Inclusion Criteria:** Male and female pediatric patients requiring antibiotic therapy for a mild to moderate infection, for whom **Cefcapene Pivoxil Hydrochloride Hydrate** is considered an appropriate treatment. Age range, for example, 2 to 12 years. Written informed consent from a parent or legal guardian.
- **Exclusion Criteria:** History of significant renal, hepatic, or gastrointestinal disease. Use of any medication known to interact with cephalosporins.

3. Drug Administration and Sample Collection:

- A single oral dose of **Cefcapene Pivoxil Hydrochloride Hydrate** (e.g., 3 mg/kg) is administered to fasting subjects.
- Blood samples (e.g., 2-3 mL) are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours).
- Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

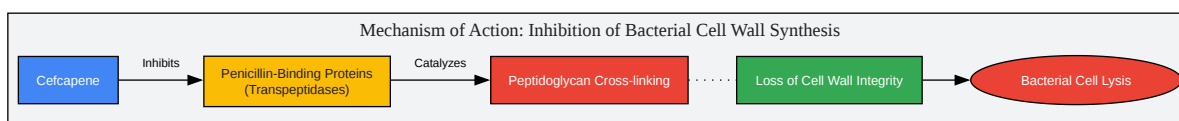
- Plasma concentrations of the active metabolite, cefcapene, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
- Sample Preparation: Protein precipitation with methanol.
- Chromatography: C18 column with a mobile phase of methanol and ammonium acetate buffer.[2]
- Detection: Triple quadrupole mass spectrometer in negative electron spray ionization (ESI) mode using multiple reaction monitoring (MRM).

5. Pharmacokinetic Analysis:

- Pharmacokinetic parameters are calculated using non-compartmental analysis. Key parameters include:
- Maximum plasma concentration (C_{max})
- Time to reach maximum plasma concentration (T_{max})
- Area under the plasma concentration-time curve (AUC)
- Elimination half-life (t_{1/2})
- Population pharmacokinetic modeling may also be employed to identify covariates influencing drug disposition.

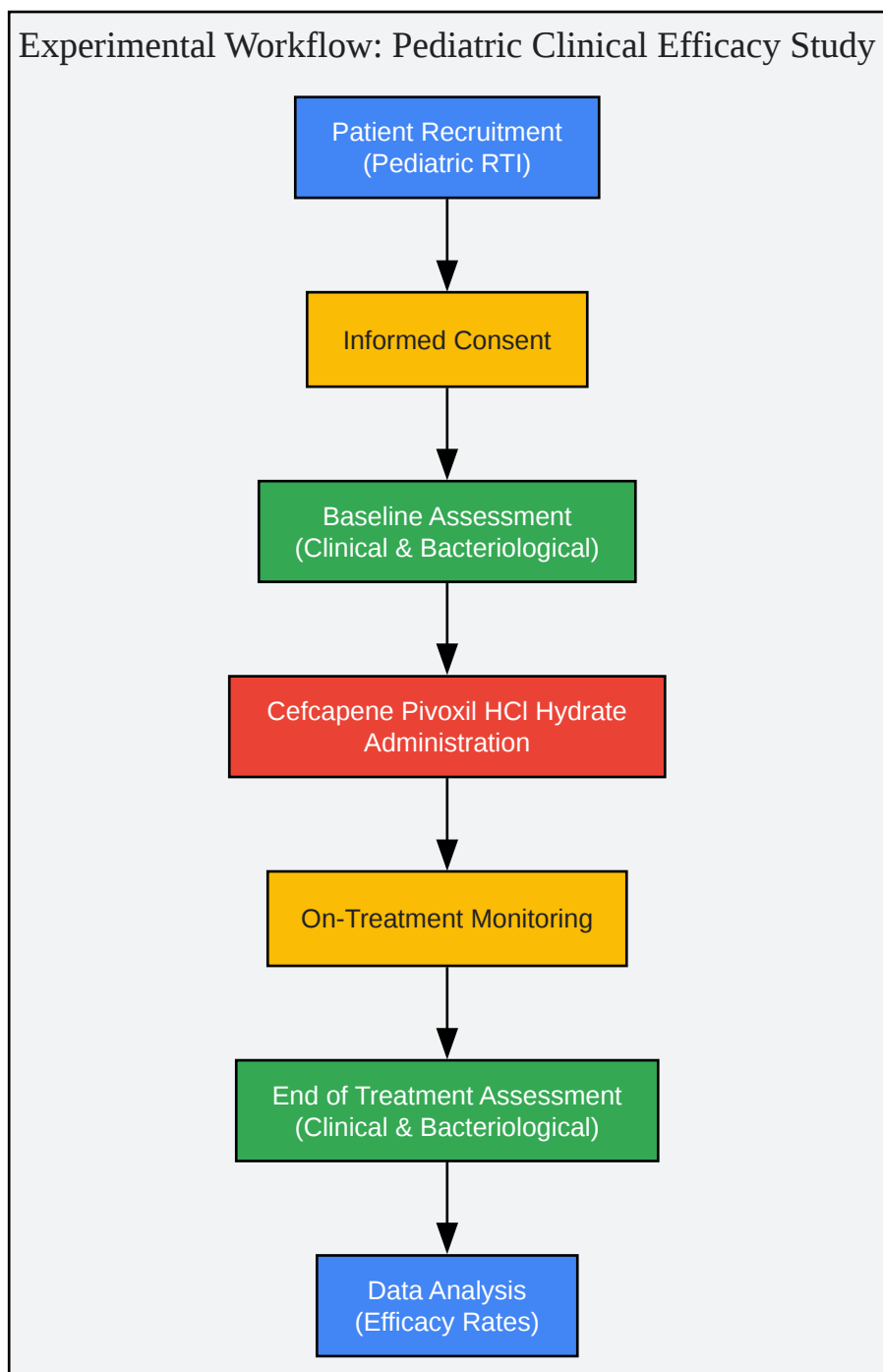
Visualizations

Signaling Pathway and Experimental Workflows



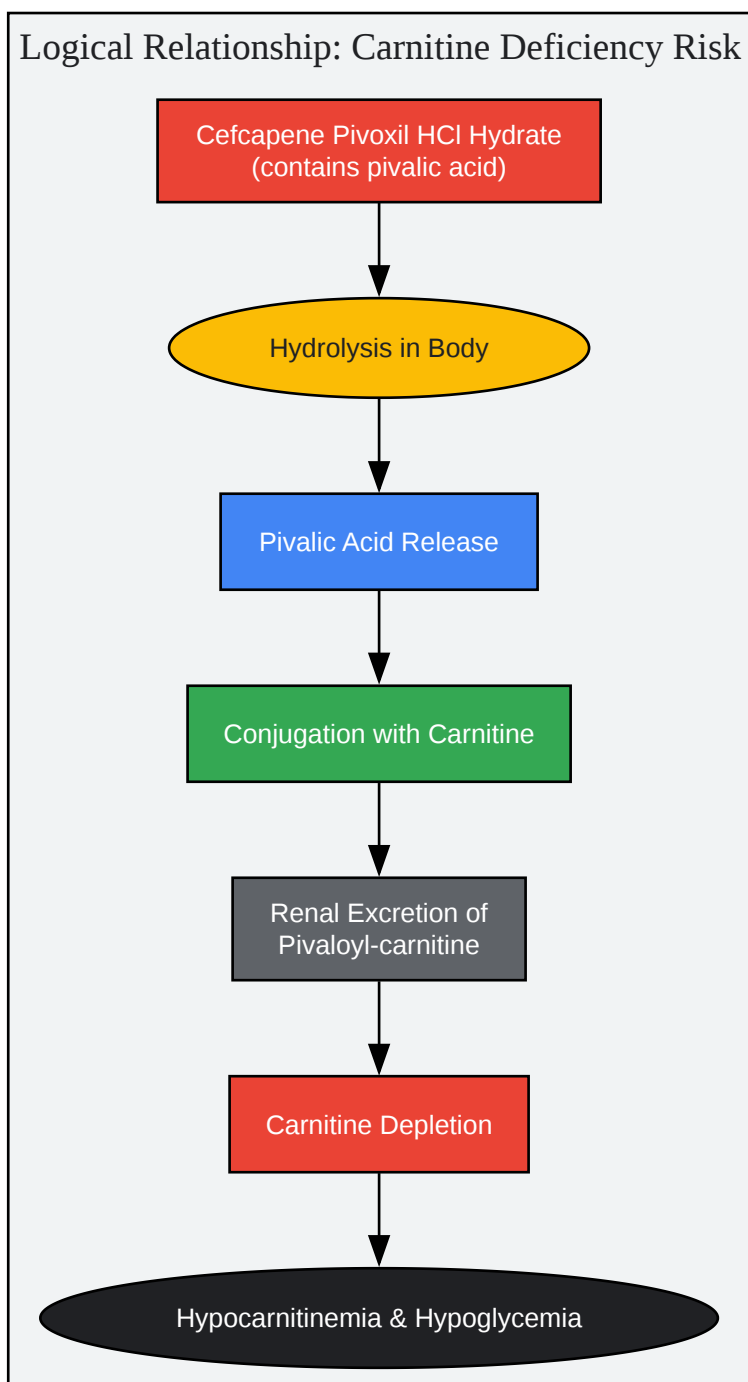
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Caption: Mechanism of Cefcapene Action.



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Caption: Pediatric Clinical Efficacy Study Workflow.



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Caption: Carnitine Deficiency Risk Pathway.

Safety Considerations in Pediatric Research

The most commonly reported adverse reactions to **Cefcapene Pivoxil Hydrochloride Hydrate** in pediatric patients include gastrointestinal symptoms such as diarrhea and abdominal pain, as well as skin rashes.

A significant safety concern, particularly in the pediatric population, is the risk of hypocarnitinemia and associated hypoglycemia.[9] The pivoxil moiety of the prodrug is metabolized to pivalic acid, which is excreted in the urine as pivaloyl-carnitine. This process can lead to a depletion of carnitine stores, which is of particular concern in young children who have lower baseline carnitine levels.[10] Therefore, careful monitoring for signs of hypoglycemia (e.g., jitteriness, restlessness, vomiting) is warranted, especially in infants and young children with decreased food intake.[9] Long-term or repeated use in this population should be approached with caution.

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